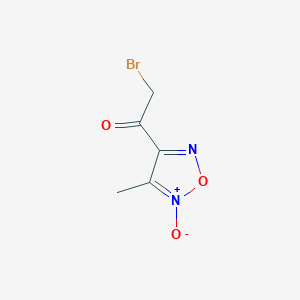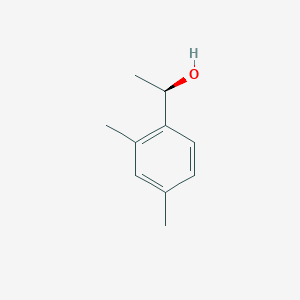
(1R)-1-(2,4-dimethylphenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(2,4-dimethylphenyl)ethan-1-ol is an organic compound characterized by the presence of a chiral center at the first carbon atom, making it optically active. This compound is a secondary alcohol with a phenyl ring substituted at the 2 and 4 positions by methyl groups. It is commonly used in various chemical syntheses and has applications in pharmaceuticals and fine chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(2,4-dimethylphenyl)ethan-1-ol can be achieved through several methods:
Reduction of Ketones: One common method involves the reduction of 2,4-dimethylacetophenone using a chiral reducing agent such as ®-CBS catalyst (oxazaborolidine) in the presence of borane (BH3). The reaction is typically carried out in tetrahydrofuran (THF) at low temperatures to ensure high enantioselectivity.
Grignard Reaction: Another method involves the reaction of 2,4-dimethylbenzyl chloride with ethylmagnesium bromide (Grignard reagent) followed by hydrolysis to yield the desired alcohol.
Industrial Production Methods: Industrial production of this compound often employs the reduction of 2,4-dimethylacetophenone due to its scalability and cost-effectiveness. The process involves:
Catalytic Hydrogenation: Using a chiral catalyst such as Rhodium or Ruthenium complexes under hydrogen gas at controlled pressures and temperatures.
Enzymatic Reduction: Utilizing enzymes like alcohol dehydrogenases in biocatalytic processes to achieve high enantioselectivity and yield.
Types of Reactions:
Oxidation: this compound can be oxidized to 2,4-dimethylacetophenone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone).
Reduction: The compound can undergo further reduction to form the corresponding alkane, 2,4-dimethylphenylethane, using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens (e.g., chlorine, bromine) using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: SOCl2, PBr3.
Major Products:
Oxidation: 2,4-dimethylacetophenone.
Reduction: 2,4-dimethylphenylethane.
Substitution: 1-chloro-2,4-dimethylphenylethane, 1-bromo-2,4-dimethylphenylethane.
Applications De Recherche Scientifique
(1R)-1-(2,4-dimethylphenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various chiral compounds and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical agents, particularly those targeting central nervous system disorders.
Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents due to its aromatic properties.
Mécanisme D'action
The mechanism of action of (1R)-1-(2,4-dimethylphenyl)ethan-1-ol depends on its application:
As a Chiral Auxiliary: It facilitates the formation of chiral centers in target molecules through diastereoselective reactions.
Biological Activity: The compound may interact with specific enzymes or receptors, modulating their activity and leading to observed biological effects. The exact molecular targets and pathways are subject to ongoing research.
Comparaison Avec Des Composés Similaires
(1S)-1-(2,4-dimethylphenyl)ethan-1-ol: The enantiomer of the compound with similar chemical properties but different optical activity.
2,4-Dimethylbenzyl alcohol: Lacks the chiral center, resulting in different reactivity and applications.
2,4-Dimethylacetophenone: The oxidized form of the compound, used in different synthetic applications.
Uniqueness: (1R)-1-(2,4-dimethylphenyl)ethan-1-ol is unique due to its chiral nature, which makes it valuable in asymmetric synthesis and chiral resolution processes. Its specific stereochemistry allows for selective interactions in biological systems, distinguishing it from its achiral or differently chiral counterparts.
Propriétés
IUPAC Name |
(1R)-1-(2,4-dimethylphenyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7-4-5-10(9(3)11)8(2)6-7/h4-6,9,11H,1-3H3/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHQUGRUHBFDFT-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)[C@@H](C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
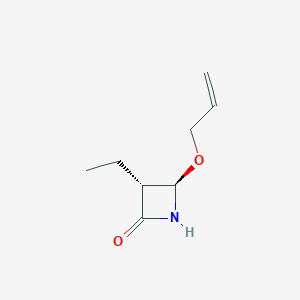
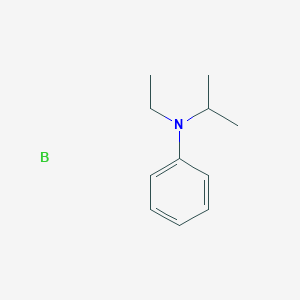
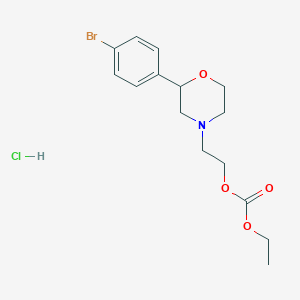
![3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B65441.png)
![Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate](/img/structure/B65443.png)
![1H-Pyrrolo[1,2,3-de]quinoxaline-2,5(3H,6H)-dione](/img/structure/B65444.png)

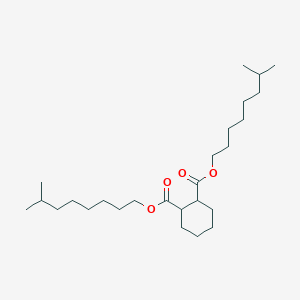
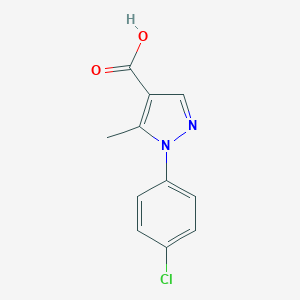
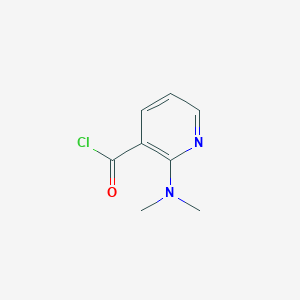

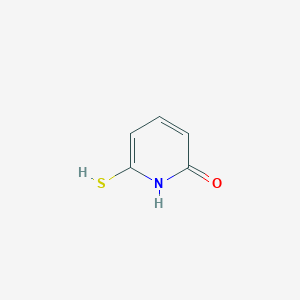
![Tris[3,5-bis(trifluoromethyl)phenyl]phosphine](/img/structure/B65459.png)
